molecular formula C15H15Cl2NO4 B2999934 2-(2,4-dichlorophenoxy)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]acetamide CAS No. 1226459-70-6

2-(2,4-dichlorophenoxy)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]acetamide

Cat. No.: B2999934
CAS No.: 1226459-70-6
M. Wt: 344.19
InChI Key: KEBDHMACOGAZGE-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]acetamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a dichlorophenoxy group and a hydroxyethyl group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]acetamide typically involves the following steps:

    Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.

    Esterification: The 2,4-dichlorophenoxyacetic acid is then esterified with an appropriate alcohol to form the corresponding ester.

    Amidation: The ester is reacted with an amine, specifically 2-hydroxy-2-(5-methylfuran-2-yl)ethylamine, under suitable conditions to form the final acetamide product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the esterification and amidation reactions.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the acetamide can be reduced to form an amine.

    Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of 2-(2,4-dichlorophenoxy)-N-[2-oxo-2-(5-methylfuran-2-yl)ethyl]acetamide.

    Reduction: Formation of 2-(2,4-dichlorophenoxy)-N-[2-amino-2-(5-methylfuran-2-yl)ethyl]acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid (2,4-D): A well-known herbicide with a similar dichlorophenoxy group.

    2,4,5-trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with an additional chlorine atom.

    Mecoprop (MCPP): Contains a similar phenoxy group but with different substituents.

Uniqueness

2-(2,4-dichlorophenoxy)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO4/c1-9-2-4-14(22-9)12(19)7-18-15(20)8-21-13-5-3-10(16)6-11(13)17/h2-6,12,19H,7-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBDHMACOGAZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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